1,2-Dibromo-3-fluorobenzene

Übersicht

Beschreibung

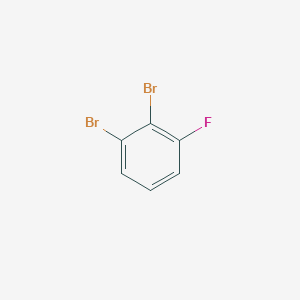

1,2-Dibromo-3-fluorobenzene is an organic compound with the molecular formula C₆H₃Br₂F. It is a derivative of benzene, where two bromine atoms and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively. This compound is a colorless liquid or solid, depending on the temperature, and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-fluorobenzene can be synthesized through several methods. One common method involves the bromination of 3-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of tubular diazotization reaction technology is one such method, which offers advantages such as reduced side reactions, improved stability, and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dibromo-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as fluorinated or brominated derivatives.

Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.

Wissenschaftliche Forschungsanwendungen

1,2-Dibromo-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and inhibition.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1,2-dibromo-3-fluorobenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. This process typically involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Dibromo-2-fluorobenzene

- 1,4-Dibromo-2-fluorobenzene

- 1,2-Dibromo-4-fluorobenzene

Uniqueness

1,2-Dibromo-3-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo compared to other isomers .

Biologische Aktivität

1,2-Dibromo-3-fluorobenzene is an aromatic halogenated compound that serves primarily as a synthetic intermediate in organic chemistry. Its biological activity is not extensively characterized in the literature, as it is mainly utilized for the synthesis of other compounds. However, understanding its potential biological interactions and implications is crucial for assessing its safety and utility in various applications.

This compound has the following chemical properties:

- Molecular Formula: C6H3Br2F

- Molecular Weight: 251.89 g/mol

- Melting Point: Approximately 18 °C

- Boiling Point: Approximately 215 °C

These properties influence its reactivity and interactions in biological systems.

The primary mode of action for this compound involves nucleophilic aromatic substitution reactions. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical transformations. This reactivity is critical when considering its role as a precursor in synthesizing biologically active compounds.

Biochemical Pathways

As a synthetic intermediate, this compound does not directly engage in biochemical pathways. Instead, it is used to create other compounds that may exhibit biological activity. The specific pathways influenced depend on the final products synthesized from this compound.

Pharmacokinetics

The pharmacokinetics of this compound would likely be influenced by its lipophilicity and molecular structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for understanding how this compound behaves in biological systems:

- Absorption: Likely influenced by the compound's lipophilicity.

- Distribution: May accumulate in fatty tissues due to its hydrophobic nature.

- Metabolism: Expected to undergo biotransformation through conjugation pathways.

- Excretion: Primarily through urine as metabolites .

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have been investigated for their biological activities:

- Toxicity Studies: Research on similar dibrominated compounds has shown potential neurotoxic effects linked to oxidative stress and cellular apoptosis . These findings suggest that caution should be exercised when handling or utilizing this compound.

- Synthesis Applications: It has been utilized as a reagent in organic synthesis for pharmaceuticals and agrochemicals. For instance, it serves as a building block for synthesizing complex molecules with potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the implications of using this compound, a comparison with similar halogenated compounds can provide insights into its biological activity:

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| 1-Bromo-3-fluorobenzene | Moderate neurotoxic effects | Moderate |

| 1,4-Dibromobenzene | Cytotoxic effects observed | High |

| 1-Bromonaphthalene | Carcinogenic potential | High |

This table highlights the variability in biological activity and toxicity among related compounds.

Eigenschaften

IUPAC Name |

1,2-dibromo-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNYXIICDFVJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001821 | |

| Record name | 1,2-Dibromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811711-33-8 | |

| Record name | 1,2-Dibromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.